molecular formula C14H20N6O2S B2488958 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide CAS No. 2202168-72-5

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide

Cat. No.: B2488958
CAS No.: 2202168-72-5
M. Wt: 336.41
InChI Key: ORQCJMAZLNCYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide is a novel chemical entity designed for preclinical research and drug discovery. This compound features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivity and ability to interact with therapeutic targets . The specific incorporation of a 3-cyclobutyl group and a methanesulfonamide-substituted azetidine ring system is intended to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity. Compounds based on the 1,2,4-triazolo[4,3-b]pyridazine core are currently being investigated in early-stage research for their potential as inhibitors of critical protein targets, such as Myeloid Cell Leukemia-1 (Mcl-1) . Inhibition of Mcl-1 is a promising therapeutic strategy in oncology, particularly for challenging malignancies like Acute Myeloid Leukemia (AML), where Mcl-1 promotes cancer cell survival and resistance to treatment . As a research-grade chemical, this product is supplied for non-human investigative applications only, including but not limited to: in vitro binding assays, mechanism-of-action studies, structure-activity relationship (SAR) exploration, and biochemical profiling in controlled laboratory environments. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-18(23(2,21)22)11-8-19(9-11)13-7-6-12-15-16-14(20(12)17-13)10-4-3-5-10/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQCJMAZLNCYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in oncology. This compound is part of a class of triazolo-pyridazine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, presenting detailed findings from various studies, case analyses, and relevant data tables.

Chemical Structure and Properties

The molecular structure of this compound is complex and features multiple functional groups that contribute to its biological activity. Its molecular formula is C17H19N7O2SC_{17}H_{19}N_7O_2S with a molecular weight of approximately 354.385 Da. The compound appears as a pale yellow solid with a melting point of 188–189 °C.

Structural Features

FeatureDescription
Core Structure Contains a triazolo-pyridazine scaffold
Functional Groups Includes azetidine and methanesulfonamide moieties
Unique Aspects The cyclobutyl group enhances structural diversity

The primary mechanism of action for this compound involves the inhibition of specific kinases such as c-Met and Pim-1. These kinases are crucial in regulating cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, this compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity results:

Cell LineIC50 (μM)Comments
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Comparable to established drugs
HeLa2.73 ± 0.33Moderate efficacy noted

These findings indicate that this compound exhibits potent anti-cancer properties, particularly against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the cyclobutyl group and the triazolo-pyridazine core has been shown to enhance binding affinity to target kinases while minimizing off-target effects. The following points summarize key findings from SAR studies:

  • Cyclobutyl Moiety : Enhances lipophilicity and cellular uptake.
  • Azetidine Ring : Contributes to selective kinase inhibition.
  • Methanesulfonamide Group : Increases solubility and bioavailability.

Case Study 1: c-Met Kinase Inhibition

A study focused on the inhibitory effects of this compound on c-Met kinase revealed an IC50 value comparable to Foretinib (IC50 = 0.090 μM), indicating its potential as a therapeutic agent in targeting c-Met-driven tumors .

Case Study 2: Apoptotic Effects in Cancer Cells

Further investigations demonstrated that treatment with this compound led to late apoptosis in A549 cells and induced G0/G1 phase arrest. This suggests that it not only inhibits cell proliferation but also promotes programmed cell death in cancerous cells .

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